molecular formula C35H37N5O7 B13406096 5'-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine(DMT-dG-iBu)

5'-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine(DMT-dG-iBu)

Cat. No.: B13406096
M. Wt: 639.7 g/mol
InChI Key: RMQXDNUKLIDXOS-MPFGFTFXSA-N
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Description

5’-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine is a deoxynucleoside derivative commonly used in the synthesis of oligonucleotides. It is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position and an isobutyryl group at the N2 position of deoxyguanosine. This compound is essential in the field of molecular biology and biochemistry for the preparation of DNA sequences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine typically involves the protection of the 5’-hydroxyl group of deoxyguanosine with a dimethoxytrityl chloride in the presence of pyridine. The N2 position is then protected with an isobutyryl group. The reaction conditions include:

    Solvent: Pyridine

    Temperature: Room temperature, followed by cooling to 0°C

    Reagents: Dimethoxytrityl chloride, isobutyryl chloride

    Yield: Approximately 75%

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5’-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine undergoes several types of chemical reactions, including:

    Deprotection: Removal of the DMT group using acidic conditions

    Substitution: Reactions at the N2 position

    Oxidation and Reduction: Modifications to the guanine base

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane

    Substitution: Various alkylating agents

    Oxidation: Potassium permanganate or other oxidizing agents

Major Products

Scientific Research Applications

5’-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 5’-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine involves its incorporation into oligonucleotide chains during DNA synthesis. The DMT group protects the 5’-hydroxyl group, preventing unwanted reactions, while the isobutyryl group protects the N2 position. These protecting groups are removed under specific conditions to allow the formation of the desired DNA sequence .

Comparison with Similar Compounds

Similar Compounds

  • N2-Isobutyryl-2’-deoxyguanosine
  • 5’-O-Dimethoxytrityl-2’-deoxyguanosine
  • N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine-3’-phosphoramidite

Uniqueness

5’-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine is unique due to its dual protection at both the 5’-hydroxyl and N2 positions, making it highly suitable for oligonucleotide synthesis. This dual protection ensures high fidelity and efficiency in the synthesis process .

Properties

Molecular Formula

C35H37N5O7

Molecular Weight

639.7 g/mol

IUPAC Name

N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C35H37N5O7/c1-21(2)32(42)38-34-37-31-30(33(43)39-34)36-20-40(31)29-18-27(41)28(47-29)19-46-35(22-8-6-5-7-9-22,23-10-14-25(44-3)15-11-23)24-12-16-26(45-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H2,37,38,39,42,43)/t27-,28-,29-/m1/s1

InChI Key

RMQXDNUKLIDXOS-MPFGFTFXSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Origin of Product

United States

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